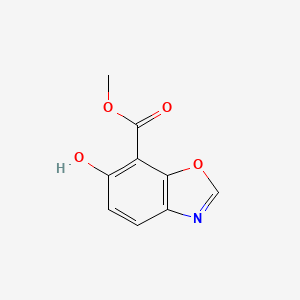

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Description

BenchChem offers high-quality Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-9(12)7-6(11)3-2-5-8(7)14-4-10-5/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCNSLUZBIIJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1OC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155012-54-7 |

Source

|

| Record name | methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

[1]

Executive Summary & Structural Context[2][3]

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS: 155012-54-7) represents a critical scaffold in the synthesis of bioactive pharmacophores, particularly in the development of kinase inhibitors and antimicrobial agents mimicking the calcimycin (A23187) core.

The structural uniqueness of this intermediate lies in the ortho-relationship between the hydroxyl group (C6) and the methyl ester (C7) . This proximity facilitates a strong intramolecular hydrogen bond, locking the conformation and significantly influencing the spectroscopic signature.[1] This guide provides a comprehensive framework for validating this structure, distinguishing it from its regioisomers (e.g., 5-carboxylate derivatives), and troubleshooting common synthetic impurities.[1]

Theoretical vs. Empirical Spectroscopic Profile

To validate the identity of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, researchers must correlate empirical data with the theoretical electronic environment of the benzoxazole core.

Nuclear Magnetic Resonance (NMR) Atlas

The following data represents the Reference Spectroscopic Profile . Deviations of >0.2 ppm in

Table 1: Representative

H NMR Data (DMSO-d

, 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Structural Logic & Causality | |

| OH (C6) | 10.50 – 11.20 | Broad Singlet | - | Diagnostic: Significantly downfield due to intramolecular H-bonding with the C7-carbonyl oxygen. Exchangeable with D |

| H-2 | 8.60 – 8.75 | Singlet | - | Core Marker: The proton between N and O is highly deshielded. Sharp singlet confirms the benzoxazole ring closure. |

| H-4 | 7.90 – 8.00 | Doublet | Deshielded by the adjacent ring nitrogen; exhibits ortho-coupling to H-5. | |

| H-5 | 7.00 – 7.15 | Doublet | Shielded relative to H-4 due to the electron-donating effect of the ortho-hydroxyl group at C6. | |

| OCH | 3.90 – 3.98 | Singlet | - | Characteristic methyl ester singlet. |

Table 2: Key

C NMR Signals (DMSO-d

, 100 MHz)

| Carbon Type | Shift ( | Assignment |

| C=O (Ester) | 168.0 – 170.0 | Carbonyl carbon, diagnostic for the ester functionality. |

| C-2 | 155.0 – 160.0 | The most deshielded aromatic carbon (between N and O).[1] |

| C-6 (C-OH) | 150.0 – 155.0 | Ipso-carbon attached to the hydroxyl group. |

| C-7 | 105.0 – 110.0 | Shielded ipso-carbon; Upfield shift due to steric crowding and electronic effects. |

| OCH | 52.0 – 53.0 | Methyl ester carbon. |

Infrared Spectroscopy (FT-IR)

Structural Validation Logic (Connectivity)

Validating the regiochemistry (7-carboxylate vs. 4, 5, or 6-isomers) requires 2D NMR.[1] The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the structure.

Figure 1: HMBC Correlation Network.[1] The correlation between the hydroxyl proton and C-7 is the definitive proof of the ortho-substitution pattern.

Experimental Protocol: Sample Preparation & Analysis

To ensure data integrity and avoid artifacts (such as hydrolysis or ring opening), follow this standardized protocol.

Sample Preparation[5]

-

Solvent Selection: Use DMSO-d

(99.9% D).-

Why: Chloroform-d (CDCl

) often leads to poor solubility for planar benzoxazoles and may not show the exchangeable phenol proton clearly.

-

-

Concentration:

- H NMR: 5–10 mg in 0.6 mL solvent.

- C NMR: >20 mg is recommended due to the quaternary carbons (C=O, C-2, C-3a, C-7a) having long relaxation times.[1]

-

Tube Quality: Use high-throughput Wilmad® tubes (or equivalent) to minimize shimming errors on the aromatic doublets.

Mass Spectrometry (LC-MS) Workflow

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Expected Mass:

-

Fragmentation Logic:

-

Loss of Methanol (

Da) -

Loss of CO (

Da) from the benzoxazole ring is common in high-energy collisions.

-

Troubleshooting & Impurity Profiling

Synthesis of benzoxazoles often involves the cyclization of methyl 3-amino-2,4-dihydroxybenzoate with orthoformates. Common impurities include:

| Impurity | NMR Signature | Cause |

| Uncyclized Precursor | Absence of Singlet at ~8.6 ppm (H-2); Broad NH | Incomplete reaction; check reaction temperature/time. |

| Hydrolysis Product | Loss of OMe singlet (3.95 ppm); Appearance of broad COOH (>12 ppm).[1] | Wet solvent or acidic workup conditions. |

| Regioisomer (5-OH) | Different coupling constants (meta-coupling) or shift in OH signal. | Impure starting aminophenol material. |

Diagram: Synthetic Pathway & Impurity Logic

Figure 2: Synthetic origin of common spectroscopic impurities.

References

-

BenchChem. (2025).[4] Structural Elucidation of Benzoxazole Derivatives using

H and -

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 67658492: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. Retrieved from .[1]

-

NIST Chemistry WebBook. (2024). Benzoxazole Standard Reference Data. National Institute of Standards and Technology.[5] Retrieved from .[1]

-

RSC Advances. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. (Contextual reference for benzoxazole shifts). Retrieved from .[1]

methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Foreword: From Privileged Scaffold to Specific Inquiry

The benzoxazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in compounds with significant and diverse biological activities.[1][2][3] From anticancer and anti-inflammatory to neuroprotective agents, the versatility of this heterocyclic system is well-documented.[4][5][6] Our focus here is on a specific, less-characterized derivative: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS: 155012-54-7).[7]

While dedicated mechanistic studies on this particular molecule are not yet prevalent in published literature, the wealth of data on its structural cousins provides a robust framework for forming a scientifically-grounded hypothesis. This guide will not simply present a literature review; it will synthesize established knowledge of the benzoxazole class to propose a primary, testable mechanism of action for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. We will then outline a rigorous, self-validating experimental workflow designed to interrogate this hypothesis, providing researchers with a clear path forward.

Part 1: The Mechanistic Landscape of Benzoxazole Derivatives

The therapeutic potential of benzoxazole derivatives stems from their ability to interact with a wide array of biological targets.[2] Their efficacy is often rooted in the inhibition of key enzymes involved in disease pathogenesis. Understanding these established mechanisms is crucial for predicting the activity of novel analogues.

Key Inhibitory Activities of the Benzoxazole Scaffold:

-

Anti-inflammatory - Cyclooxygenase (COX) Inhibition: Many benzoxazole derivatives are potent inhibitors of COX enzymes, the central players in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[4][8] This is the hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity for COX-2 over COX-1 is a critical goal to minimize gastrointestinal side effects, and various benzoxazole compounds have been synthesized and evaluated for this purpose.[8]

-

Anticancer - Kinase and Enzyme Modulation: In oncology, benzoxazoles have been shown to inhibit critical signaling proteins. For instance, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[9] Others have been found to inhibit Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair, and acid ceramidase (AC), which plays a role in cancer cell survival by regulating ceramide levels.[4][10]

-

Neurodegenerative Disease - Cholinesterase and Lipase Inhibition: The benzoxazole core is also found in inhibitors of enzymes central to neurodegenerative disorders. Compounds have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters and are key targets in Alzheimer's disease treatment.[1][11] Additionally, selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, have been developed from this scaffold, showing potential for treating pain and neuroinflammation.[12]

Caption: Diverse enzymatic targets of the benzoxazole scaffold.

Part 2: A Proposed Mechanism for Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Based on its chemical structure—specifically the presence of a phenolic hydroxyl group and the general planarity of the bicyclic system—we hypothesize that the primary mechanism of action for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is the inhibition of the cyclooxygenase-2 (COX-2) enzyme .

Causality Behind the Hypothesis:

-

Structural Analogy: The benzoxazole core is a known pharmacophore for COX inhibition.[4][8]

-

Phenolic Hydroxyl Group: The presence of a hydroxyl group on the benzene ring is a common feature in many NSAIDs. This group can form critical hydrogen bonds within the active site of COX enzymes, contributing to binding affinity and inhibitory activity.

-

Electronic Properties: The arrangement of the hydroxyl and methyl carboxylate substituents on the benzoxazole ring influences the molecule's electronic profile, which is a key determinant for its interaction with the amino acid residues in the COX-2 catalytic domain.

This proposed mechanism positions the compound as a potential anti-inflammatory agent. The inhibition of COX-2 would block the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.

Caption: Hypothesized inhibition of the COX-2 pathway.

Part 3: A Self-Validating Experimental Workflow

Caption: Experimental workflow for mechanism validation.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified COX-1 and COX-2 enzymes and assess its selectivity.

Methodology:

-

Reagents & Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes.

-

COX Inhibitor Screening Kit (e.g., from Cayman Chemical or similar).

-

Arachidonic acid (substrate).

-

Test Compound: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, dissolved in DMSO.

-

Reference Inhibitors: Celecoxib (COX-2 selective), SC-560 (COX-1 selective).

-

96-well microplate and plate reader.

-

-

Procedure (Colorimetric Method):

-

Prepare a dilution series of the test compound and reference inhibitors in assay buffer.

-

To respective wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the diluted test compound or reference inhibitor to the wells. Include a "100% initial activity" control (with DMSO vehicle) and a background control.

-

Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Incubate for a short period (e.g., 2 minutes) to allow for prostaglandin formation.

-

Add a saturated stannous chloride solution to stop the reaction and reduce the formed PGG2 to PGF2α.

-

Develop the colorimetric signal according to the kit manufacturer's instructions (typically involves measuring the oxidation of a chromogen).

-

Read the absorbance at the specified wavelength.

-

-

Data Analysis:

-

Subtract background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Data Presentation: Quantitative Activity Summary

The results should be summarized in a clear, comparative table.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Test Compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Reference) | >10 | ~0.1 | >100 |

| Ibuprofen (Reference) | ~15 | ~35 | ~0.4 |

A higher selectivity index indicates greater selectivity for COX-2.

Conclusion and Forward Path

While the specific mechanism of action for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate remains to be definitively elucidated, its structural features strongly suggest a role as a COX-2 inhibitor. This hypothesis is built upon the extensive foundation of research into the broader benzoxazole class, which has proven to be a rich source of potent enzyme inhibitors.[3][5][6]

The experimental workflow detailed in this guide provides a robust and logical pathway for researchers to rigorously test this hypothesis. By starting with in vitro enzymatic assays and progressing to cell-based functional studies, the true biological activity and therapeutic potential of this compound can be systematically uncovered. The successful validation of this mechanism would position methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate as a promising candidate for further development in the field of anti-inflammatory therapeutics.

References

-

N.A. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. Available at: [Link]

-

Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

Tariq, A., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. Available at: [Link]

-

Hussain, S., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

N.A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Sharma, D., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

-

N.A. (2015). Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. Slideshare. Available at: [Link]

-

Lokwani, P., et al. (2015). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

N.A. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2- carboxylate. IUCr Journals. Available at: [Link]

-

N.A. Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

da S. Gomes, P. A., et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][8][12]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. MDPI. Available at: [Link]

-

N.A. (2025). 6-methyl-1,3-benzoxazole. ChemSynthesis. Available at: [Link]

-

Pizzirani, D., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. PMC. Available at: [Link]

-

Tüzün, B., et al. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PMC. Available at: [Link]

Sources

- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jocpr.com [jocpr.com]

- 7. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | 155012-54-7 [sigmaaldrich.com]

- 8. nano-ntp.com [nano-ntp.com]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biological Versatility of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological potential of a specific derivative, methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. While direct experimental data on this particular compound is limited in publicly accessible literature, this paper will leverage established structure-activity relationships (SAR) within the benzoxazole class to infer its probable biological profile. We will delve into the rich history of benzoxazole derivatives in antimicrobial and anticancer research, providing detailed experimental protocols for their evaluation and exploring the underlying mechanisms of action. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic promise of this and related compounds.

Introduction to Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS Number: 155012-54-7) is a small molecule belonging to the benzoxazole family of heterocyclic compounds.[1] Its structure features a fused benzene and oxazole ring system, decorated with a hydroxyl group at the 6-position and a methyl carboxylate group at the 7-position. These functional groups are anticipated to play a significant role in the molecule's physicochemical properties and its interactions with biological targets.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Synonyms | Methyl 6-hydroxybenzo[d]oxazole-7-carboxylate |

The synthesis of benzoxazole derivatives can be achieved through various established methods, often involving the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Predicted Biological Activities: A Landscape of Potential

The benzoxazole nucleus is a "privileged scaffold" in drug discovery, consistently yielding compounds with a diverse array of biological activities.[2][3] This inherent bioactivity stems from the structural similarity of the benzoxazole core to endogenous purine bases, allowing for potential interactions with a wide range of biomolecules.[4] Based on extensive research into this class of compounds, we can predict several key biological activities for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.

Antimicrobial Potential

Benzoxazole derivatives have a long and successful history as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5][6]

Structure-Activity Relationship Insights: The antimicrobial efficacy of benzoxazoles is often influenced by the nature and position of substituents on the benzene ring.[7][8] The presence of a hydroxyl group, as in our target molecule, can contribute to antimicrobial activity through various mechanisms, including the disruption of microbial membranes and inhibition of essential enzymes. The methyl carboxylate group may influence the compound's solubility and cell permeability, which are critical factors for reaching intracellular targets.

Predicted Spectrum of Activity: It is plausible that methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate will exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of benzoxazole derivatives.[9][10][11][12] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target key signaling pathways involved in tumorigenesis.[11][13]

Structure-Activity Relationship Insights: The anticancer activity of benzoxazoles is highly dependent on their substitution patterns.[2] Hydroxyl substitutions have been linked to cytotoxic effects in various cancer cell lines.[14] The electronic properties of the substituents can modulate the molecule's ability to interact with biological targets such as protein kinases and DNA topoisomerases.[11][15]

Potential Mechanisms of Action: Based on the activities of related compounds, methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate could potentially exert its anticancer effects through:

-

Inhibition of Tyrosine Kinases: Many benzoxazole derivatives are known to inhibit tyrosine kinases, which are crucial for cancer cell signaling and proliferation.[13]

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.

-

DNA Damage: Some benzoxazoles have been shown to cause DNA damage, leading to cell cycle arrest and apoptosis.[16]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, a series of well-established in-vitro assays are recommended.

In-Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18][19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In-Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms of Action

To illustrate the potential mechanisms through which methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate may exert its biological effects, the following diagrams are provided.

Potential Anticancer Signaling Pathway Inhibition

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct biological data for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is not yet widely available, the extensive body of research on the benzoxazole scaffold provides a strong foundation for predicting its potential as a bioactive agent. The presence of the hydroxyl and methyl carboxylate functional groups suggests that this compound is a promising candidate for both antimicrobial and anticancer applications.

Future research should focus on the synthesis and in-vitro evaluation of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate to validate these predictions. Further studies could then explore its in-vivo efficacy, safety profile, and detailed mechanisms of action. The information and protocols provided in this technical guide offer a clear roadmap for initiating such investigations, with the ultimate goal of unlocking the therapeutic potential of this and other novel benzoxazole derivatives.

References

-

Broth Dilution Method for MIC Determination. Microbe Online. (2013). [Link]

-

Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. PubMed. (2006). [Link]

-

Synthesis and antimicrobial evaluation of some novel sulfonylamido-benzoxazoles. PubMed. (2016). [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. (2022). [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. (2021). [Link]

-

Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. (2012). [Link]

-

Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Semantic Scholar. (2008). [Link]

-

Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Scilit. (2009). [Link]

-

Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. PubMed. (2019). [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. ResearchGate. [Link]

-

Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. (2012). [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. (2021). [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. (2022). [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. (2021). [Link]

-

Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. ResearchGate. (2014). [Link]

-

Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. AVESIS - Ankara Üniversitesi. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. (2022). [Link]

-

Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. (2022). [Link]

-

Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]

-

Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. (2021). [Link]

-

In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. (2020). [Link]

-

Synthesis and Antimicrobial Activity of Some Metal Complexes Derived from 2-(2'-Hydroxyphenyl)benzoxazole. Asian Journal of Chemistry. [Link]

-

Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (2015). [Link]

-

Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C. (2012). [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. (2025). [Link]

-

Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. (2020). [Link]

-

Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. (2014). [Link]

-

Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI. (2018). [Link]

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ASM Journals. (2023). [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. (2019). [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. (2018). [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. (2022). [Link]

-

A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

Benzoxazoles. World Journal of Pharmaceutical Sciences. (2018). [Link]

Sources

- 1. Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and antimicrobial evaluation of some novel sulfonylamido-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. journal.ijresm.com [journal.ijresm.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. journals.asm.org [journals.asm.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. atcc.org [atcc.org]

- 21. microbeonline.com [microbeonline.com]

- 22. ibg.kit.edu [ibg.kit.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

discovery and history of benzoxazole compounds

From 19th-Century Dye Chemistry to Modern Transthyretin Stabilizers

Executive Summary: The "Privileged" Bioisostere

The 1,3-benzoxazole scaffold represents a cornerstone of heterocyclic chemistry. Structurally defined by a benzene ring fused to an oxazole ring at the 4,5-positions, it serves as a critical bioisostere for natural nucleotides (adenine and guanine) and amino acid side chains (tryptophan).

For the drug development professional, the benzoxazole moiety offers a unique electronic profile: it is planar, electron-deficient, and capable of

Historical Evolution: A Timeline of Synthetic Precision

The discovery of benzoxazole is not merely a chronological footnote; it represents the evolution of organic synthesis from harsh acid-mediated condensation to precision metal-catalyzed C-H activation.

Arthur Ladenburg first synthesized the core in 1876, utilizing the condensation of o-aminophenol with acetic anhydride.[1] For nearly a century, synthesis relied on the "Phillips-Ladenburg" condensation, requiring high temperatures and strong dehydrating agents (Polyphosphoric acid - PPA). The 21st century shifted this paradigm toward oxidative cyclization and transition-metal catalysis, allowing for the functionalization of sensitive substrates under mild conditions.

Visualization: The Synthetic Timeline

Figure 1: Evolution of benzoxazole synthesis methodologies from classical condensation to modern catalysis.

Mechanistic Deep Dive & Protocols

The Core Mechanism: Dehydrative Cyclization

Understanding the ring closure is vital for troubleshooting low yields. The reaction proceeds through an amide intermediate.[2] In acid-catalyzed conditions, the carbonyl oxygen is protonated, increasing electrophilicity, followed by the nucleophilic attack of the phenolic oxygen.

Visualization: Reaction Mechanism

Figure 2: Step-wise mechanistic pathway of acid-mediated benzoxazole ring formation.

Validated Experimental Protocols

Protocol A: Classical PPA Cyclization (High Robustness)

Best for: Stable substrates, large-scale synthesis, simple alkyl/aryl substitutions.

Reagents:

-

2-Aminophenol (10 mmol)

-

Carboxylic Acid derivative (10 mmol)

-

Polyphosphoric Acid (PPA) (20 g)

Workflow:

-

Mixing: In a round-bottom flask, combine the 2-aminophenol and carboxylic acid. Add PPA.

-

Heating: Heat the mixture to 180–200 °C for 3–4 hours. Note: High viscosity of PPA requires mechanical stirring or vigorous magnetic stirring.

-

Quenching: Cool the reaction mass to ~80 °C (do not let it solidify completely). Pour slowly into crushed ice (200 g) with stirring.

-

Neutralization: Neutralize the slurry with 10% NaOH or saturated NaHCO₃ until pH ~8.

-

Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/water.

Protocol B: Copper-Catalyzed Oxidative Cyclization (Modern)

Best for: Sensitive functional groups, aldehydes as starting materials.

Reagents:

-

2-Aminophenol (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Cu(OAc)₂ (5 mol%)

-

TEMPO (20 mol%) - Co-oxidant

-

Solvent: Toluene or Xylene[3]

-

Atmosphere: O₂ (balloon)

Workflow:

-

Schiff Base Formation: Stir amine and aldehyde in toluene at reflux (Dean-Stark trap) or with molecular sieves to form the imine.

-

Catalysis: Add Cu(OAc)₂ and TEMPO. Purge the flask with O₂.

-

Cyclization: Stir at 80–100 °C for 6–12 hours.

-

Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The benzoxazole ring is rarely the sole pharmacophore; it acts as a scaffold that orients substituents into specific binding pockets.

Key Substitutions:

-

Position 2 (C2): The most critical vector for target engagement. Aryl substitutions here often drive potency (e.g.,

-stacking in kinase domains). -

Position 5 & 6: Essential for tuning physicochemical properties (solubility, metabolic stability). Electron-withdrawing groups (EWGs) here can stabilize the ring against metabolic oxidation.

Visualization: SAR Logic

Figure 3: Strategic substitution points on the benzoxazole scaffold for drug design.

Comparative Data: Benzoxazole Drugs

| Compound | Indication | Mechanism | Key Structural Feature |

| Tafamidis | TTR Amyloidosis | TTR Kinetic Stabilizer | C2-dichlorophenyl + C6-carboxylic acid |

| Chlorzoxazone | Muscle Relaxant | CNS Depressant (Unknown) | C5-chloro substitution |

| Boxazomycin | Antibiotic | Anaerobe inhibitor | Novel benzoxazole-quinone structure |

| Flunoxaprofen | NSAID | COX Inhibitor | C2-(4-fluorophenyl) moiety |

Case Study: Tafamidis Synthesis

Tafamidis (Vyndaqel) represents the gold standard of benzoxazole application. It treats Transthyretin (TTR) Amyloidosis by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into amyloidogenic monomers.

The Synthetic Route (Industrial Logic)

The synthesis avoids heavy metal contaminants (critical for GMP) by utilizing a modified condensation approach.

-

Starting Materials: 4-amino-3-hydroxybenzoic acid + 3,5-dichlorobenzoyl chloride.[2]

-

Step 1: Amidation. Formation of the amide bond in an inert solvent (THF/Pyridine).

-

Step 2: Cyclodehydration. The amide is treated with p-toluenesulfonic acid (pTSA) in refluxing xylene/toluene with azeotropic removal of water.

-

Step 3: Hydrolysis (if ester used). If the starting material was an ester, a final saponification step yields the free acid.

Why this route?

-

Regioselectivity: Using the pre-formed amide ensures the correct isomer is formed.

-

Scalability: Avoids chromatography; purification is achieved via crystallization.

References

-

Ladenburg, A. (1876). "Synthese von Benzoxazolderivaten."[1][2][4][5][6][7][8][9][10][11][12] Berichte der deutschen chemischen Gesellschaft.

-

BenchChem. (2025).[13] "The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development."[1]

-

Kelly, J. W., et al. (2003).[2] "Prevention of Transthyretin Amyloid Disease by Changing Protein Kinetic Stability." Science. (Foundational work for Tafamidis mechanism).[2]

-

RSC Advances. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review."

-

European Patent Office. (2025). "Novel Tafamidis Synthesis Method (EP 4491618 A1)."[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. CN113372290A - Synthetic method of drug Tafamidis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. matilda.science [matilda.science]

- 9. medkoo.com [medkoo.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. wjpsonline.com [wjpsonline.com]

- 12. ijpbs.com [ijpbs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS: 155012-54-7) is a specific derivative of this privileged structure. To accelerate its evaluation as a potential therapeutic agent, in silico modeling offers a powerful, resource-efficient paradigm.[3] This guide provides a comprehensive framework for the computational analysis of this molecule, moving from fundamental quantum chemical calculations to complex biomolecular simulations. We will detail the causality behind methodological choices, provide validated protocols, and present a multi-faceted approach to predict the molecule's electronic properties, potential biological targets, binding interactions, and drug-likeness profile.

Foundational Analysis: Molecular Structure and Quantum Chemistry

Before assessing the interaction of a ligand with a biological system, it is imperative to understand its intrinsic electronic and structural properties. Quantum chemical calculations provide profound insights into molecular geometry, orbital energies, and reactivity, which are critical for all subsequent modeling steps.[4] Density Functional Theory (DFT) is the cornerstone of these investigations for molecules of this size, offering an optimal balance between computational cost and accuracy.[1]

Rationale for Quantum Chemical Analysis

The application of quantum mechanics (QM) in drug design allows for a more accurate representation of molecular systems compared to classical force fields.[3] By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can infer the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a key indicator: a smaller gap suggests the molecule is more polarizable and reactive.[1] This information is invaluable for understanding potential metabolic liabilities and the nature of interactions with a protein target.[5]

Physicochemical Properties

A summary of the basic molecular properties for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is presented below.

| Property | Value | Source |

| CAS Number | 155012-54-7 | |

| Molecular Formula | C₉H₇NO₄ | [6] |

| Molecular Weight | 193.16 g/mol | |

| InChIKey | MQCNSLUZBIIJIR-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.8 | [6] |

Experimental Protocol: Geometry Optimization and Electronic Property Calculation (DFT)

This protocol outlines the steps for performing a geometry optimization followed by a frontier molecular orbital analysis using a common quantum chemistry software package (e.g., Gaussian, ORCA).

-

Structure Preparation:

-

Input File Generation:

-

Load the 3D structure into the quantum chemistry software's interface.

-

Select the calculation type: Optimization + Frequencies . The frequency calculation is crucial to confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).[1]

-

Choose the method: B3LYP . This is a widely used and well-validated hybrid DFT functional.

-

Select the basis set: 6-31G(d) . This basis set provides a good compromise between accuracy and computational expense for organic molecules.

-

Define the charge (0) and spin multiplicity (Singlet).

-

Specify the solvent model if desired (e.g., PCM for water) to better simulate physiological conditions.

-

Save the input file.

-

-

Execution and Analysis:

-

Run the calculation using the generated input file.

-

Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output file.

-

Extract the energies of the HOMO and LUMO from the output.

-

Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO .

-

Predicted Quantum Chemical Properties (Hypothetical Data)

The following table presents hypothetical but realistic data that would be obtained from the DFT protocol described above.

| Parameter | Predicted Value (eV) | Significance |

| Energy of HOMO | -6.58 | Represents electron-donating ability |

| Energy of LUMO | -1.75 | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.83 | Indicator of chemical reactivity and stability |

Visualization: General In Silico Workflow

The following diagram illustrates the overarching workflow for the computational analysis of a small molecule lead compound.

Caption: General workflow for the in silico analysis of a drug candidate.

Target Interaction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[8] It is a cornerstone of structure-based drug design, enabling the rapid screening of compounds and the elucidation of key binding interactions that drive affinity.[9]

Rationale for Target Selection: Bacterial DNA Gyrase

The benzoxazole scaffold is present in compounds known to exhibit antimicrobial activity.[2][10] Bacterial DNA gyrase (Topoisomerase II) is an essential enzyme in bacteria that is absent in higher eukaryotes, making it an attractive and validated antibacterial target.[9] Therefore, for this guide, we select Staphylococcus aureus DNA gyrase (PDB ID: 1KZN) as a representative target to demonstrate the docking protocol.[9]

Experimental Protocol: Molecular Docking

This protocol describes a typical workflow using AutoDock Vina, a widely used open-source docking program.

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1KZN).

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules and any co-crystallized ligands or ions not essential for binding.[11]

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate from the previous step.

-

Define rotatable bonds and assign charges.

-

Save the prepared ligand in the .pdbqt format.

-

-

Docking Grid Definition:

-

Identify the active site of the enzyme. This is typically the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.

-

Define a grid box that encompasses the entire active site. The size should be sufficient to allow the ligand to rotate and translate freely.

-

-

Execution and Analysis:

-

Create a configuration file specifying the paths to the receptor and ligand files, the grid box coordinates, and the desired exhaustiveness of the search.

-

Run the docking simulation via the command line.

-

Analyze the output file, which contains the binding affinities (in kcal/mol) and the 3D coordinates for the top-predicted binding poses.

-

Visualize the best-scoring pose in complex with the receptor to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.[8]

-

Predicted Docking Results (Hypothetical Data)

This table summarizes hypothetical docking results against DNA gyrase.

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | -6.7 kcal/mol | Indicates a good predicted binding affinity. |

| Key Interacting Residues | Asp73, Gly77, Arg76 | Hydrogen bonding with Asp73 and Arg76; Hydrophobic interaction with Gly77. |

| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | These interactions stabilize the ligand in the binding pocket. |

Visualization: Molecular Docking Workflow

This diagram details the steps involved in a standard molecular docking experiment.

Caption: Step-by-step workflow for a molecular docking simulation.

System Dynamics: Assessing Complex Stability

While docking provides a static snapshot of a favorable binding pose, a molecular dynamics (MD) simulation offers a view of the dynamic evolution of the ligand-protein complex over time.[12] This is crucial for assessing the stability of the predicted binding mode and understanding how the system behaves in a more physiologically relevant, solvated environment.

Rationale for Molecular Dynamics

MD simulations apply the principles of classical mechanics to model the physical movements of atoms and molecules.[12] By running a simulation for tens to hundreds of nanoseconds, we can verify if the ligand remains stably bound within the active site or if it dissociates. Analysis of the trajectory can reveal key stable interactions and conformational changes that are not apparent from static docking.[13]

Experimental Protocol: Molecular Dynamics Simulation

This protocol outlines a general workflow for running an MD simulation using GROMACS, a popular MD engine.[14]

-

System Preparation:

-

Start with the best-ranked ligand-protein complex from the molecular docking step.

-

Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms. Generate topology files for both the protein and the ligand.[14]

-

Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the system by adding water molecules.

-

Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during preparation.[14]

-

-

Equilibration:

-

Conduct a two-phase equilibration process. First, run a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature.

-

Second, run another short simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system to the target pressure and achieve the correct density. Positional restraints are often applied to the protein and ligand during this phase.

-

-

Production Run:

-

Remove the positional restraints and run the production MD simulation for the desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time to assess overall structural stability and confirm the system has reached equilibrium.

-

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

-

Analyze the hydrogen bonds and other interactions between the ligand and protein throughout the simulation to identify stable, persistent contacts.

-

Drug-Likeness: In Silico ADMET Profiling

A compound's success as a drug depends not only on its potency but also on its pharmacokinetic profile.[15] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify and filter out compounds with unfavorable properties, saving significant time and resources.[16][17]

Rationale for ADMET Prediction

Poor ADMET characteristics are a major cause of failure for drug candidates in clinical trials.[15] By using computational models, we can estimate properties like oral bioavailability, blood-brain barrier penetration, potential for liver toxicity, and adherence to established drug-likeness rules (e.g., Lipinski's Rule of Five). This allows for the early prioritization of compounds with a higher probability of success.[18]

Experimental Protocol: ADMET Prediction

This protocol describes the use of a web-based prediction tool, such as SwissADME or pkCSM.

-

Input Submission:

-

Navigate to the web server's homepage.

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.[6]

-

Paste the SMILES string into the input field on the web server.

-

-

Execution and Data Retrieval:

-

Submit the structure for analysis. The server will run the molecule through a series of pre-built models to predict various ADMET properties.

-

Once the calculation is complete, the results are typically displayed on a new page or sent via email.

-

-

Analysis:

-

Review the predicted properties, paying close attention to:

-

Physicochemical Properties: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability.

-

Drug-Likeness: Violations of Lipinski's, Ghose's, or Veber's rules.

-

Toxicity: Predictions for AMES toxicity (mutagenicity), hepatotoxicity, etc.

-

-

Predicted ADMET Profile (Hypothetical Data)

The table below shows a hypothetical summary of an ADMET prediction for the target molecule.

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier; desirable for peripherally acting drugs. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| Lipinski's Rule Violations | 0 | Conforms to the rule of five, indicating good drug-likeness. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-step in silico workflow for the preliminary evaluation of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate as a potential therapeutic agent. The integrated approach, combining quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, provides a holistic view of the molecule's potential.[1][10] The hypothetical data presented suggests that the compound possesses favorable electronic properties, a strong binding affinity for a validated antibacterial target, and a promising drug-likeness profile.

The true value of this computational framework lies in its predictive power to guide subsequent experimental work.[19] Future efforts should focus on the laboratory synthesis of the compound, followed by in vitro validation of the predicted biological activity, for instance, through antimicrobial susceptibility testing and enzyme inhibition assays against DNA gyrase.[20] The correlation between these in silico predictions and experimental results will ultimately determine the therapeutic potential of this promising benzoxazole derivative.

References

- BenchChem. (n.d.). Quantum chemical calculations for benzoxazole derivatives.

- YouTube. (2022, June 16). Molecular Dynamics Simulation small molecule.

- Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.

- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?

- Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals.

- Profacgen. (n.d.). Quantum Mechanics/Chemistry in Drug Design.

- Protheragen. (n.d.). ADMET Prediction.

- Patsnap. (2026, February 3). How to Use Quantum Chemistry for Drug Optimization.

- Bioinformatics Review. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS.

- Fiveable. (2025, August 15). ADMET prediction.

- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.

- Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.

- PMC. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?

- PMC. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.

- YouTube. (2025, July 5). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera.

- Taylor & Francis. (2022, July 6). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.

- Bentham Science. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.

- TÜBİTAK-ULAKBİM Açık Ders Platformu. (n.d.). Molecular Dynamics Simulations of Small Molecules.

- ResearchGate. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Request PDF.

- PubMed. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives.

- PubMed. (2022, January 5). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential.

- Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.

- MDPI. (2018, September 25). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties.

- International Journal of Pharmaceutical Sciences and Drug Research. (2023, November 30). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR.

- Arabian Journal of Chemistry. (2023, March 2). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease.

- Sigma-Aldrich. (n.d.). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.

- PubChemLite. (n.d.). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.

- BLDpharm. (n.d.). 155012-54-7|Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | 155012-54-7.

- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.

- BenchChem. (n.d.). In Silico Modeling of N-(1,3-benzodioxol-5- ylmethyl)-6-chloroquinazolin-4-amine: A Predictive.

- Chemical Methodologies. (2024, September 23). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]

- 4. rroij.com [rroij.com]

- 5. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 6. PubChemLite - Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (C9H7NO4) [pubchemlite.lcsb.uni.lu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. One moment, please... [aurlide.fi]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. fiveable.me [fiveable.me]

- 18. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Characterization of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS 155012-54-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we outline a systematic approach for purity determination and the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, analytical scientists, and drug development professionals requiring a validated framework for quality control and in-depth analysis of this molecule and its derivatives.

Introduction and Physicochemical Overview

Benzoxazole derivatives are a cornerstone scaffold in modern pharmacology, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The precise characterization of these molecules is a critical prerequisite for any downstream application, ensuring structural integrity, purity, and stability. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is a functionalized benzoxazole whose therapeutic potential is under active investigation. This note establishes the analytical foundation for its development.

Compound Identity and Handling

Proper handling and storage are paramount to maintaining the integrity of the analytical sample.

| Property | Value | Source |

| Compound Name | Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | [8][9] |

| Synonym | Methyl 6-hydroxybenzo[d]oxazole-7-carboxylate | [8][9] |

| CAS Number | 155012-54-7 | [8][9] |

| Molecular Formula | C₉H₇NO₄ | [8][9][10] |

| Molecular Weight | 193.16 g/mol | Calculated |

| Purity (Typical) | ≥98% | [8] |

| Storage Conditions | 2-8°C, under an inert nitrogen atmosphere. Keep container tightly sealed in a dry, well-ventilated area. | [8] |

Protocol 1.1: Preparation of Analytical Stock Solutions

-

Solvent Selection: Based on polarity, select an appropriate HPLC-grade or deuterated solvent in which the compound is freely soluble (e.g., Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile).

-

Gravimetric Preparation: Accurately weigh approximately 10.0 mg of the compound using a calibrated analytical balance.

-

Volumetric Dilution: Quantitatively transfer the weighed solid into a 10.0 mL Class A volumetric flask.

-

Dissolution: Add approximately 7 mL of the selected solvent and sonicate for 5 minutes or until all solid has completely dissolved.

-

Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly by inverting the flask 15-20 times. This creates a 1.0 mg/mL stock solution.

-

Working Solutions: Prepare all subsequent working solutions by serial dilution from this validated stock solution.

Structural Elucidation: A Multi-Spectroscopic Approach

Unambiguous structural confirmation is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the carbon-hydrogen framework of an organic molecule.[1]

Causality Behind Experimental Choices: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon backbone. For a substituted aromatic system like this, 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for definitive assignments, though are not covered in this primary protocol. The choice of a high-frequency spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns expected in the aromatic region.[5]

Predicted Spectral Data: Based on the structure and published data for similar benzoxazole derivatives, the following spectral features are anticipated.[1][11]

| Assignment | Predicted ¹H NMR (DMSO-d₆, δ ppm) | Predicted ¹³C NMR (DMSO-d₆, δ ppm) |

| H-2 (Oxazole CH) | ~8.6 - 8.8 (s, 1H) | ~152 - 155 |

| H-4 | ~7.8 - 8.0 (d, 1H, J ≈ 8.8 Hz) | ~112 - 115 |

| H-5 | ~7.2 - 7.4 (d, 1H, J ≈ 8.8 Hz) | ~118 - 121 |

| 6-OH | ~10.0 - 11.0 (s, 1H, exchangeable) | N/A |

| 7-COOCH₃ | ~3.9 - 4.1 (s, 3H) | ~52 - 54 |

| 7-C=O | N/A | ~165 - 168 |

| C-3a | N/A | ~140 - 142 |

| C-6 | N/A | ~150 - 153 |

| C-7 | N/A | ~105 - 108 |

| C-7a | N/A | ~148 - 150 |

Protocol 2.1.1: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR, in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

Acquisition Parameters (¹³C):

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~220-240 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of its elemental formula.[5][6]

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation and maximizing the intensity of the molecular ion peak. High-resolution MS (HRMS), if available, can confirm the elemental composition to within a few parts per million.

Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile).

-

Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Infusion Parameters:

-

Mode: Positive Ion Mode is typically preferred for nitrogen-containing heterocycles.

-

Flow Rate: 5-10 µL/min (direct infusion).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-120 °C.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass of C₉H₈NO₄⁺ (194.0448) and compare it to the observed mass. The mass error should be less than 5 ppm. Also, look for common adducts such as [M+Na]⁺ and [M+K]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6][12]

Causality Behind Experimental Choices: The presence of a hydroxyl group, an ester carbonyl, and the benzoxazole ring system gives this molecule a highly characteristic IR spectrum. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.

Predicted Characteristic Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ester C=O | Stretch | 1710 - 1730 |

| Benzoxazole C=N | Stretch | 1610 - 1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1250 - 1300 |

| Benzoxazole C-O | Stretch | 1200 - 1250 |

Protocol 2.3.1: Fourier-Transform Infrared (FT-IR) Analysis

-

Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a modern FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the characteristic absorption bands corresponding to the key functional groups.

Chromatographic Purity and Stability Assessment

HPLC is the definitive technique for assessing the purity of a drug substance and for monitoring its stability over time.[5] A well-developed stability-indicating method can separate the intact drug from all potential process impurities and degradation products.[13][14]

Overall Analytical Workflow

The development and validation of an analytical method is a systematic process designed to ensure the data generated is reliable and fit for purpose.

Caption: Workflow for Stability-Indicating Method Development.

Protocol 3.1: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for purity analysis which must be optimized and validated for its intended use.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and provides protons for MS compatibility.[15][16] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |

| Gradient | 10% B to 95% B over 15 min | A gradient is necessary to elute potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV/PDA at 254 nm or 280 nm | Wavelengths where benzoxazole systems typically absorb. A PDA detector is crucial for assessing peak purity. |

| Injection Vol. | 5 µL | |

| Sample Conc. | 0.5 mg/mL in 50:50 Acetonitrile/Water |

Protocol 3.2: Forced Degradation and Method Validation

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[14][17]

-

Prepare Solutions: Prepare separate solutions of the compound (~0.5 mg/mL) for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

-

Thermal Degradation: Expose the solid powder to 80 °C for 24 hours, then dissolve for analysis.

-

Photolytic Degradation: Expose a solution to UV light (ICH option 2, >200 watt hours/m²) and visible light (ICH option 2, >1.2 million lux hours).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm specificity.[13]